molecular formula C15H22O2 B12562344 6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- CAS No. 162287-11-8

6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)-

Cat. No.: B12562344
CAS No.: 162287-11-8
M. Wt: 234.33 g/mol
InChI Key: NKRLSSIAXFFDPA-HNNXBMFYSA-N
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Description

6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- is an organic compound with the molecular formula C14H20O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- can be synthesized through several methods. One common approach involves the reaction of heptanal with vinylmagnesium bromide, followed by reduction . The reaction conditions typically require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to various biochemical transformations. Its chiral nature allows it to interact selectively with different biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-hepten-1-ol: This compound shares a similar structure but lacks the phenylmethoxy group.

    2-Phenyl-6-hepten-1-ol: Similar to 6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- but with different substituents.

Uniqueness

6-Hepten-1-ol, 2-methyl-2-(phenylmethoxy)-, (2S)- is unique due to its specific chiral configuration and the presence of the phenylmethoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

162287-11-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2S)-2-methyl-2-phenylmethoxyhept-6-en-1-ol

InChI

InChI=1S/C15H22O2/c1-3-4-8-11-15(2,13-16)17-12-14-9-6-5-7-10-14/h3,5-7,9-10,16H,1,4,8,11-13H2,2H3/t15-/m0/s1

InChI Key

NKRLSSIAXFFDPA-HNNXBMFYSA-N

Isomeric SMILES

C[C@](CCCC=C)(CO)OCC1=CC=CC=C1

Canonical SMILES

CC(CCCC=C)(CO)OCC1=CC=CC=C1

Origin of Product

United States

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